Rescovitine
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Overview
Description
It is primarily known for its ability to inhibit multiple enzyme targets, including CDK2, CDK7, and CDK9, which play crucial roles in cell cycle regulation and transcription . Rescovitine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rescovitine is synthesized through a multi-step process involving the following key steps:
Formation of the Purine Core: The synthesis begins with the formation of the purine core structure, which involves the condensation of appropriate starting materials to form the bicyclic purine ring system.
Substitution Reactions: The purine core is then subjected to substitution reactions to introduce the desired functional groups at specific positions on the ring
Final Modifications:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Rescovitine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or modify functional groups on the purine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve the desired substitutions
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Scientific Research Applications
Rescovitine has a wide range of scientific research applications, including:
Cancer Research: this compound has shown potential in inducing apoptosis in cancer cells, particularly in non-small cell lung cancer and other malignancies
Neurodegenerative Disorders: It has been studied for its neuroprotective effects in models of neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease.
Viral Infections: this compound has demonstrated antiviral activity against viruses such as HIV and herpes simplex virus.
Inflammatory Disorders: It has been investigated for its role in modulating inflammatory responses in various models of chronic inflammation.
Mechanism of Action
Rescovitine exerts its effects by inhibiting cyclin-dependent kinases (CDKs), which are essential for cell cycle progression and transcription regulation. By binding to the ATP-binding site of CDKs, this compound prevents their activation and subsequent phosphorylation of target proteins. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound modulates various signaling pathways involved in inflammation and neuroprotection .
Comparison with Similar Compounds
Flavopiridol: Another CDK inhibitor with a broader spectrum of activity.
Palbociclib: A selective CDK4/6 inhibitor used in breast cancer treatment.
Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9 with applications in cancer therapy
Uniqueness of Rescovitine: this compound is unique due to its selective inhibition of CDK2, CDK7, and CDK9, which makes it particularly effective in targeting specific phases of the cell cycle and transcription regulation. Its ability to modulate multiple pathways involved in cancer, neurodegeneration, and inflammation further distinguishes it from other CDK inhibitors .
Properties
Molecular Formula |
C19H28N6O |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(2R)-2-[[6-(benzylamino)-9-propan-2-yl-7,8-dihydropurin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C19H28N6O/c1-4-15(11-26)22-19-23-17(20-10-14-8-6-5-7-9-14)16-18(24-19)25(12-21-16)13(2)3/h5-9,13,15,21,26H,4,10-12H2,1-3H3,(H2,20,22,23,24)/t15-/m1/s1 |
InChI Key |
RMSINZVFNDWCCK-OAHLLOKOSA-N |
Isomeric SMILES |
CC[C@H](CO)NC1=NC(=C2C(=N1)N(CN2)C(C)C)NCC3=CC=CC=C3 |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(CN2)C(C)C)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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